Protriptyline hydrochloride
Protriptyline hydrochloride
Protriptyline Hydrochloride is the hydrochloride salt form of protriptyline, a tricyclic secondary amine with antidepressant property. Protriptyline hydrochloride blocks the re-uptake of norepinephrine and serotonin by nerve terminals, thereby increasing available norepinephrine and serotonin. Protriptyline does not block dopamine transport but may have an indirect dopamine-facilitating effect through interactions of increased peri-synaptic abundance of norepinephrine, particularly in the cerebral cortex, where adrenergic terminals exceed dopaminergic terminals. This results in elevation of mood and behavioral activity. In addition, this agent exhibits anticholinergic activity.
Tricyclic antidepressant similar in action and side effects to IMIPRAMINE. It may produce excitation.
See also: Protriptyline (has active moiety).
Tricyclic antidepressant similar in action and side effects to IMIPRAMINE. It may produce excitation.
See also: Protriptyline (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
1225-55-4
VCID:
VC0002183
InChI:
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H
SMILES:
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Molecular Formula:
C19H22ClN
Molecular Weight:
299.8 g/mol
Protriptyline hydrochloride
CAS No.: 1225-55-4
VCID: VC0002183
Molecular Formula: C19H22ClN
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Protriptyline Hydrochloride is the hydrochloride salt form of protriptyline, a tricyclic secondary amine with antidepressant property. Protriptyline hydrochloride blocks the re-uptake of norepinephrine and serotonin by nerve terminals, thereby increasing available norepinephrine and serotonin. Protriptyline does not block dopamine transport but may have an indirect dopamine-facilitating effect through interactions of increased peri-synaptic abundance of norepinephrine, particularly in the cerebral cortex, where adrenergic terminals exceed dopaminergic terminals. This results in elevation of mood and behavioral activity. In addition, this agent exhibits anticholinergic activity. Tricyclic antidepressant similar in action and side effects to IMIPRAMINE. It may produce excitation. See also: Protriptyline (has active moiety). |
---|---|
CAS No. | 1225-55-4 |
Product Name | Protriptyline hydrochloride |
Molecular Formula | C19H22ClN |
Molecular Weight | 299.8 g/mol |
IUPAC Name | N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H |
Standard InChIKey | OGQDIIKRQRZXJH-UHFFFAOYSA-N |
SMILES | CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Canonical SMILES | CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Appearance | Solid powder |
Related CAS | 438-60-8 (Parent) |
Solubility | >45 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | Hydrochloride, Protriptyline Protriptyline Protriptyline Hydrochloride Vivactil |
Reference | 1:Psychosomatics. 1964 Mar-Apr;5:96-101. PROTRIPTYLINE HYDROCHLORIDE (TRIPTIL)--A NEW ANTIDEPRESSANT.FELDMAN PE, PMID: 14130889 |
PubChem Compound | 6603149 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume